molecular formula C10H12N4OS4 B274526 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No. B274526
M. Wt: 332.5 g/mol
InChI Key: WFRMEAYMQJWBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of thiadiazole derivatives and has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood. However, it is believed to exert its pharmacological effects through various pathways such as inhibiting protein synthesis, inducing apoptosis, and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting protein synthesis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In bacterial infections, it has been shown to inhibit the growth of various bacterial strains by interfering with bacterial cell wall synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit the growth of cancer cells and bacterial strains, and its anti-inflammatory properties. The limitations of using this compound in lab experiments include its potential toxicity, lack of understanding of its mechanism of action, and the need for further research to fully understand its therapeutic potential.

Future Directions

There are several future directions for the research on N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide. These include:
1. Further studies on its mechanism of action to fully understand its pharmacological properties.
2. Studies on its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and neurological disorders.
3. Development of new derivatives of this compound with improved pharmacological properties.
4. Studies on the toxicity and safety of this compound in animal models and humans.
5. Clinical trials to evaluate its therapeutic potential in humans.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and bacterial infections. Further research is needed to fully understand its mechanism of action and therapeutic potential.

Synthesis Methods

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-amino-5-(ethylthio)-1,3,4-thiadiazole with 2-chloro-4-methylthiazole in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and bacterial infections. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. In bacterial infections, it has been studied for its antibacterial properties and has shown to inhibit the growth of various bacterial strains.

properties

Molecular Formula

C10H12N4OS4

Molecular Weight

332.5 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C10H12N4OS4/c1-3-16-10-14-13-8(19-10)12-7(15)5-18-9-11-6(2)4-17-9/h4H,3,5H2,1-2H3,(H,12,13,15)

InChI Key

WFRMEAYMQJWBAI-UHFFFAOYSA-N

SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC(=CS2)C

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC(=CS2)C

Origin of Product

United States

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